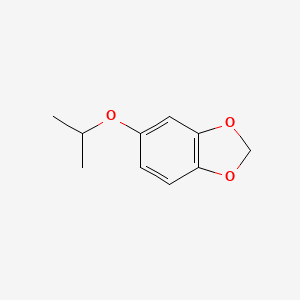
1,3-Benzodioxole, 5-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-(1-methylethoxy)- is an organic compound with a unique structure that includes a benzodioxole ring substituted with a methylethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-(1-methylethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(1-methylethoxy)- often involves continuous flow processes. These methods enhance efficiency and scalability while minimizing waste. For instance, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has shown promising results in terms of conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methylethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole compounds .
Scientific Research Applications
1,3-Benzodioxole, 5-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules.
Industry: The compound is used in the production of fragrances, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit microtubule formation, thereby preventing cell division and proliferation. The compound binds to tubulin, a key protein in microtubule formation, disrupting the normal function of the mitotic spindle .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the methylethoxy group.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group.
Uniqueness
1,3-Benzodioxole, 5-(1-methylethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a microtubule inhibitor and its diverse applications in various fields highlight its significance .
Properties
CAS No. |
107828-11-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-propan-2-yloxy-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
IGCWRGWKLIFTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


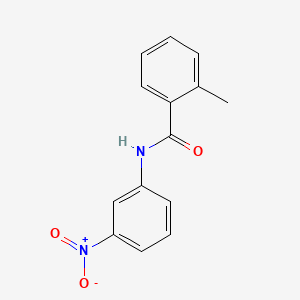

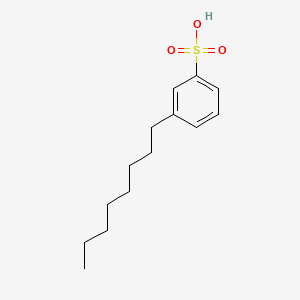
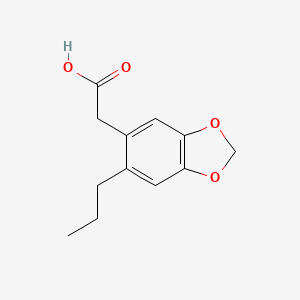
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
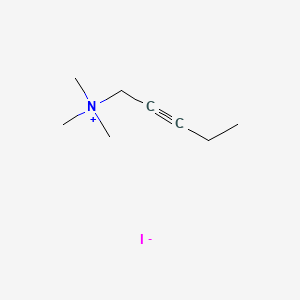
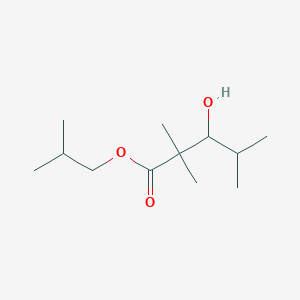
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
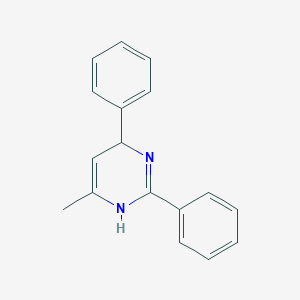
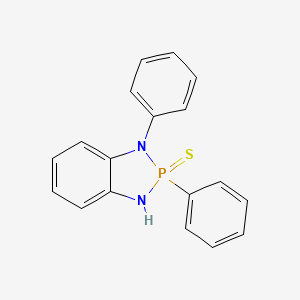
![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
